N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-9-7-13(21(2)20-9)22-6-5-11(15(22)25)17-14(24)10-3-4-12-18-19-16(26)23(12)8-10/h3-4,7-8,11H,5-6H2,1-2H3,(H,17,24)(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHESNJBAFJWYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)NC(=O)C3=CN4C(=NNC4=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,5-dimethylpyrazole moiety, followed by the formation of the pyrrolidinone ring. The final steps involve the construction of the triazolo[4,3-a]pyridine ring system and the coupling of these intermediates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazole core and have been studied for their biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole ring and have shown promising antibacterial properties.
Uniqueness
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
